REACTION_CXSMILES
|
C([O:3][C:4](=[O:27])[CH2:5][N:6]1[C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:13]2[C:8]([CH:9]=[CH:10][C:11]([Cl:21])=[CH:12]2)=[C:7]1[C:22]([O:24][CH2:25][CH3:26])=[O:23])C.[OH-].[Na+]>C(O)C>[CH2:25]([O:24][C:22]([C:7]1[N:6]([CH2:5][C:4]([OH:27])=[O:3])[C:14]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[C:13]2[C:8]=1[CH:9]=[CH:10][C:11]([Cl:21])=[CH:12]2)=[O:23])[CH3:26] |f:1.2|
|
Name
|
1-ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1C(=C2C=CC(=CC2=C1C1=CC=CC=C1)Cl)C(=O)OCC)=O
|
Name
|
1.0-N
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
of 0.5-N hydrochloric acid with stirring at 40°-45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 19.5 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the crystallized sodium salt is removed by filtration under vacuum
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a mixture of 400 ml
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand in an ice-bath for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The separated acid is removed by filtration under vacuum
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 750 ml
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 200 ml
|
Type
|
CUSTOM
|
Details
|
Then, the crystallized colorless acid is removed by filtration under suction
|
Type
|
WASH
|
Details
|
washed with a small amount of methylene chloride
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N(C(=C2C=C(C=CC12)Cl)C1=CC=CC=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |